molecular formula C18H19BrClFN2O B10769235 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride

Cat. No.: B10769235
M. Wt: 413.7 g/mol
InChI Key: KZUMGPQDDCBFBF-UHFFFAOYSA-N
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Description

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride is a useful research compound. Its molecular formula is C18H19BrClFN2O and its molecular weight is 413.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride , also known as ML-00253764, is a small molecule antagonist of the melanocortin 4 receptor (MC4R). This receptor is crucial in regulating energy homeostasis and body weight. The biological activity of this compound has been explored primarily in the context of its effects on tumor-induced weight loss and its potential therapeutic applications.

  • Molecular Formula: C18H18BrFN2O·HCl
  • Molecular Weight: 377.2 g/mol
  • CAS Number: 681847-92-7
  • IUPAC Name: 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride

ML-00253764 functions as an antagonist of the MC4R, which is involved in the regulation of appetite and energy expenditure. By blocking this receptor, the compound has been shown to increase food intake and reduce lean body mass loss in models of cancer cachexia, a condition characterized by weight loss and muscle wasting associated with cancer.

Effects on Tumor-Induced Weight Loss

In preclinical studies, ML-00253764 was administered to mouse models exhibiting tumor-induced weight loss. The results indicated that the compound effectively mitigated weight loss when administered at doses of 3, 10, or 30 mg/kg. The mechanism appears to involve modulation of neuropeptide signaling pathways related to appetite control and energy balance .

Pharmacological Studies

Pharmacological assessments have demonstrated that ML-00253764 can penetrate the blood-brain barrier, enabling central nervous system effects that are critical for its action as an MC4R antagonist. Studies have shown that it can significantly increase food intake in rodent models, suggesting potential applications in treating cachexia and other conditions related to appetite dysregulation .

Case Studies and Trials

  • Study on Cancer Cachexia:
    • Objective: To evaluate the efficacy of ML-00253764 in preventing weight loss in tumor-bearing mice.
    • Findings: Mice treated with ML-00253764 exhibited a significant reduction in weight loss compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing cancer-related cachexia .
  • Mechanistic Insights:
    • Research Focus: Investigating the signaling pathways affected by MC4R antagonism.
    • Results: The compound was found to influence cAMP levels in neuronal cells, indicating a complex interaction with intracellular signaling pathways that regulate appetite and metabolism .

Comparative Efficacy

A comparison of ML-00253764 with other MC4R antagonists revealed its unique efficacy profile:

Compound NameMechanismEfficacy Against CachexiaReference
ML-00253764MC4R AntagonistSignificant reduction
Other MC4R AntagonistsVariousVariable

Properties

IUPAC Name

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMGPQDDCBFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.